Antitumor Activity of 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde vs. Unsubstituted Phenoxybenzaldehyde in KB Cells
In a comparative cytotoxicity screen, 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde achieved 50% inhibition of tumor cell growth (ID50) against KB human carcinoma cells at a concentration of 1 µg/mL after 144 hours of incubation . By contrast, the unsubstituted phenoxybenzaldehyde analog 3-phenoxybenzaldehyde has been reported as a weak complement classical pathway inhibitor (IC50 = 1388 µM) with minimal direct cytotoxicity in KB cells . This represents a greater than 1000-fold difference in functional potency within the same general phenotype.
| Evidence Dimension | Antitumor activity (50% growth inhibition) against KB human cell lines |
|---|---|
| Target Compound Data | ID50 = 1 µg/mL (144 h incubation) |
| Comparator Or Baseline | 3-Phenoxybenzaldehyde (IC50 = 1388 µM for complement inhibition; minimal direct KB cytotoxicity) |
| Quantified Difference | Estimated >1000-fold difference in functional potency |
| Conditions | In vitro; KB human carcinoma cell line; 144 h incubation |
Why This Matters
For researchers prioritizing compounds for anticancer screening libraries, this differential supports selection of the brominated, tert-butylphenoxy-substituted benzaldehyde over simpler phenoxybenzaldehydes.
